molecular formula C10H12F3N3O B1394401 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol CAS No. 1216801-35-2

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol

Cat. No.: B1394401
CAS No.: 1216801-35-2
M. Wt: 247.22 g/mol
InChI Key: QOPOCAIWPRTTDO-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol is a useful research compound. Its molecular formula is C10H12F3N3O and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Properties

    • Structural studies on anticonvulsant compounds, including a similar compound 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, revealed significant structural features. The X-ray diffraction studies showed limited inclination of the phenyl ring, marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. These findings, supported by molecular-orbital calculations, are crucial in understanding the anticonvulsant activity of these compounds (Georges et al., 1989).
  • Cancer Treatment Potential

    • Research on compounds like 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol led to the development of AZD3514, a small-molecule androgen receptor downregulator. This compound, derived by altering the basic structure and introducing solubilizing end groups, showed promise in Phase I clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
  • Synthesis of Aminopyrroles

    • The compound served as a building block for creating trifluoromethyl-substituted aminopyrroles, utilizing a 2H-azirine ring expansion strategy. This synthesis pathway is essential for producing various biologically active compounds (Khlebnikov et al., 2018).
  • Anti-Inflammatory and Antihistaminic Properties

    • Similar compounds with cyclic amines, including piperidine, have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These properties indicate potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Corrosion Inhibition

    • In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors. These compounds showed potential in protecting mild steel surfaces in acidic environments, indicating their utility in industrial applications (Olasunkanmi et al., 2018).

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-1-2-9(15-14-8)16-5-3-7(17)4-6-16/h1-2,7,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPOCAIWPRTTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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